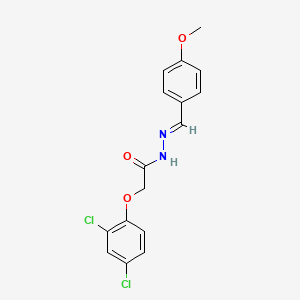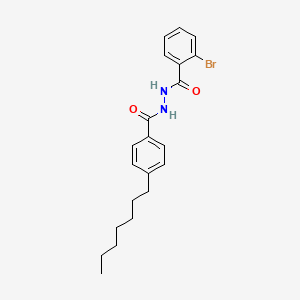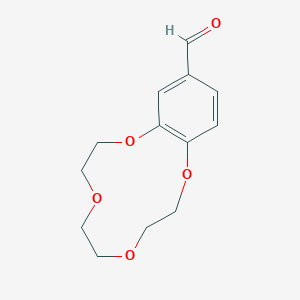
2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazid ist eine organische Verbindung, die zur Klasse der Hydrazide gehört. Sie ist durch das Vorhandensein einer Dichlorphenoxygruppe und einer Methoxybenzylidengruppe gekennzeichnet, die an ein Acetohydrazid-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazid erfolgt typischerweise durch die Kondensation von 2-(2,4-Dichlorphenoxy)essigsäurehydrazid mit 4-Methoxybenzaldehyd. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungsverfahren wie Kristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazidgruppe in ein Amin umwandeln.
Substitution: Die Dichlorphenoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Amine, die aus der Reduktion der Hydrazidgruppe gewonnen werden.
Substitution: Substituierte Produkte, bei denen die Dichlorphenoxygruppe durch andere funktionelle Gruppen ersetzt wird.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Landwirtschaftliche Chemie: Die Verbindung wird auf ihre herbiziden Eigenschaften untersucht.
Biologische Studien: Es wird in Studien im Zusammenhang mit Enzyminhibition und Proteinbindung verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es die Aktivität bestimmter Enzyme oder Proteine hemmen, was zu antimikrobiellen oder Antikrebswirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2,4-Dichlorphenoxy)essigsäurehydrazid
- 4-Methoxybenzaldehydhydrazon
- 2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazon
Einzigartigkeit
2-(2,4-Dichlorphenoxy)-N’-(4-Methoxybenzyliden)acetohydrazid ist einzigartig aufgrund der Kombination seiner Dichlorphenoxy- und Methoxybenzylidengruppen, die spezifische chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung in verschiedenen Bereichen, darunter die medizinische und landwirtschaftliche Chemie.
Eigenschaften
Molekularformel |
C16H14Cl2N2O3 |
|---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI-Schlüssel |
PEZPZJIKGWVYCJ-DJKKODMXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)


![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)

![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
